molecular formula C32H30N2O2 B086478 1,4-Bis(mesitylamino)anthraquinone CAS No. 116-75-6

1,4-Bis(mesitylamino)anthraquinone

Cat. No. B086478
CAS RN: 116-75-6
M. Wt: 474.6 g/mol
InChI Key: DMDRBXCDTZRMHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthraquinone derivatives often involves the condensation of substituted or unsubstituted leucoquinizarin with appropriate amines, followed by air oxidation. These methods highlight the importance of the nitrogen center's position and nature in the side chain for achieving desired activities and properties of the compound (Zee-Cheng & Cheng, 1978).

Molecular Structure Analysis

The molecular structure of 1,4-Bis(mesitylamino)anthraquinone and similar compounds is pivotal in determining their reactivity and function. Studies have revealed that these compounds are not individual substances but equilibrium mixtures of tautomers, which undergo aminoimine tautomeric transformations. This understanding is crucial for manipulating their properties for specific applications (Fain, Zaitsev, & Ryabov, 2013).

Chemical Reactions and Properties

Anthraquinone derivatives participate in various chemical reactions, including protonation and cyclization, which significantly affect their physical, chemical, and biological properties. For instance, double protonation of certain anthraquinone derivatives can lead to the formation of paramagnetic dipyrylium salts with unique optical and magnetic properties, underscoring the compound's versatility (Prabhakara Rao et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility in supercritical gases, have been extensively studied. These properties are influenced by the molecular structure, specifically the length of alkyl substituents on the anthraquinone chromophore, which impacts the compound's applicability in various industrial processes (Swidersky, Tuma, & Schneider, 1996).

Chemical Properties Analysis

The chemical properties of 1,4-Bis(mesitylamino)anthraquinone derivatives, such as their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their interaction with biological molecules, are central to their application in fields like cancer research and dye manufacturing. The structure-activity relationship studies have helped in understanding the influence of molecular modifications on their biological activity and toxicity (Zee-Cheng & Cheng, 1982).

Scientific Research Applications

  • Spectral Properties and Green Hue in Dyes : 1,4-Bis(mesitylamino)anthraquinone is studied for its spectral properties. The INDO/S approach revealed that the molecular conformation significantly impacts the intensity and position of the short-wavelength absorption band, aligning with experimental data on the green hue of these compounds (Yatsenko et al., 1998).

  • Antineoplastic Agents : Substituted aminoalkylamino anthraquinones, including derivatives of 1,4-Bis(mesitylamino)anthraquinone, have been investigated for their antineoplastic properties. The nature and position of the nitrogen atom in the side chain are crucial for antineoplastic activity. For example, DHAQ, a specific derivative, demonstrated significant inhibitory activity against leukemia and melanoma systems (Zee-Cheng & Cheng, 1978).

  • Antiproliferative Activity : A series of 2-substituted-1,4-bis(dimethylamino)anthraquinone derivatives exhibited notable in vitro antiproliferative activities against leukemic tumor cells. The introduction of substituted phenyl groups enhanced this activity, particularly with electron-donating groups like amines or methoxyl groups (Jin et al., 2011).

  • Solubility in Supercritical Fluids : The solubilities of 1,4-bis-(alkylamino)anthraquinones, including the mesitylamino variant, in near- and supercritical fluids have been studied. The research highlighted the influence of different substituents and the specific solid state on solubility in these fluids (Tuma et al., 2001).

  • Cytotoxic Anthraquinone Compounds : The cytotoxic properties of various 1,4 aminoalkylanthraquinones, including bis(mesitylamino) derivatives, have been revisited. Some compounds demonstrated higher activity than established anticancer drugs like mitoxantrone, particularly when combined with other cytotoxic agents (Ishmael et al., 2005).

  • Photopolymerization Applications : Diamino-anthraquinone derivatives, including bis(mesitylamino) variants, have been used as photoinitiators for cationic and free radical photopolymerization under various UV/visible LEDs and IR lamps. These compounds show broad ground state light absorption and high photoinitiating efficiency, particularly when combined with coinitiators (Zhang et al., 2019).

Safety And Hazards

1,4-Bis(mesitylamino)anthraquinone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDRBXCDTZRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051593
Record name C.I. Solvent Blue 104
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Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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Product Name

1,4-Bis(mesitylamino)anthraquinone

CAS RN

116-75-6
Record name Solvent Blue 104
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Record name 1,4-Dimesidinoanthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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Record name 1,4-bis(mesitylamino)anthraquinone
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Record name 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Yatsenko, VA Tafeenko, VN Zakharov, SI Popov… - Dyes and pigments, 1998 - Elsevier
The INDO/S approach is used to study the structure/spectra relationship for some N,N′-disubstituted 1,4-diaminoanthraquinones. The calculated intensity and position of the short-…
Number of citations: 9 www.sciencedirect.com
L Tchertanov… - Foundations of … - scripts.iucr.org
Within a project on systematic analysis of anion environments we have undertaken a Cambridge Structural Database search of the free picrate anion: 99 structures having R< O. lO, Gc-c…
Number of citations: 4 scripts.iucr.org
X Peng, L Yue, S Liang, S Montgomery… - Advanced Functional …, 2022 - Wiley Online Library
Digital light processing (DLP) is a high‐resolution, high‐speed additive manufacturing method that builds 3D parts by selectively curing photopolymerizable resins layer‐by‐layer. To …
Number of citations: 19 onlinelibrary.wiley.com

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